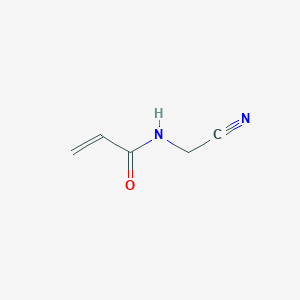
N-(Cyanomethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)prop-2-enamide is an organic compound with the molecular formula C₅H₆N₂O It is characterized by the presence of a cyano group (-CN) and an amide group (-CONH₂) attached to a prop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)prop-2-enamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with different amines under solvent-free conditions at room temperature . Another approach involves the reaction of ethyl cyanoacetate with amines at elevated temperatures (around 70°C) followed by stirring at room temperature overnight . These methods are efficient and economical, making them suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods are preferred in industrial settings to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyanomethyl)prop-2-enamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents.
Substitution Reactions: Reagents such as halides and nucleophiles are used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)prop-2-enamide has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Materials Science: The compound is used in the development of polymers and copolymers with enhanced properties, such as thermal stability and mechanical strength.
Biological Studies: Derivatives of this compound have shown potential biological activities, making them candidates for drug development.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)prop-2-enamide involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyanomethyl)acetamide: Similar in structure but lacks the prop-2-enamide backbone.
N-(Cyanomethyl)benzamide: Contains a benzamide group instead of the prop-2-enamide backbone.
Uniqueness
N-(Cyanomethyl)prop-2-enamide is unique due to its combination of the cyano and amide groups with the prop-2-enamide backbone. This structure provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
64186-79-4 |
|---|---|
Molekularformel |
C5H6N2O |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
N-(cyanomethyl)prop-2-enamide |
InChI |
InChI=1S/C5H6N2O/c1-2-5(8)7-4-3-6/h2H,1,4H2,(H,7,8) |
InChI-Schlüssel |
OCXYXUXCRQIICZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


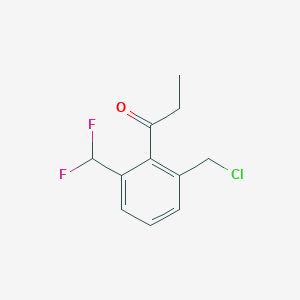
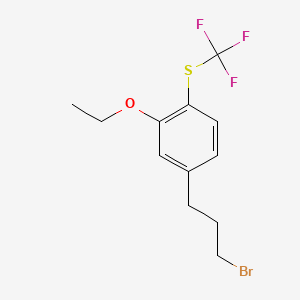
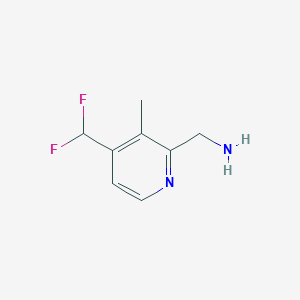
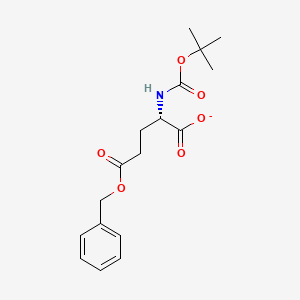
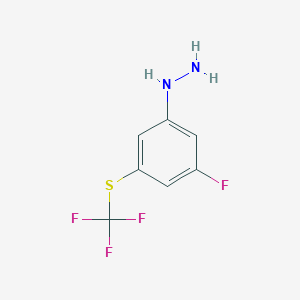
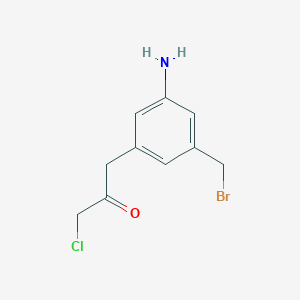
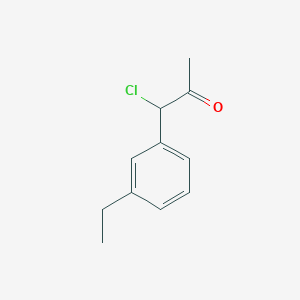
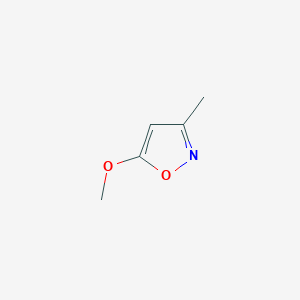
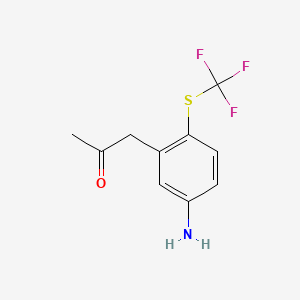
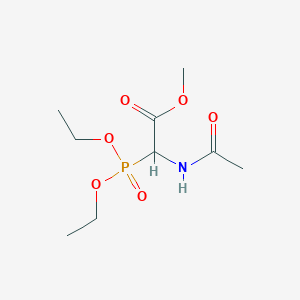
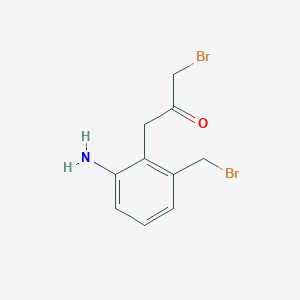

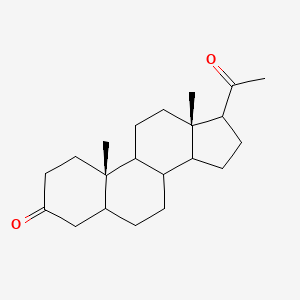
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
